molecular formula C9H11BrO B1278338 3-(4-Bromophenyl)propan-1-ol CAS No. 25574-11-2

3-(4-Bromophenyl)propan-1-ol

Cat. No. B1278338
CAS RN: 25574-11-2
M. Wt: 215.09 g/mol
InChI Key: WODKXGCVVOOEIJ-UHFFFAOYSA-N
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Description

The compound "3-(4-Bromophenyl)propan-1-ol" is a brominated organic molecule that is structurally related to various compounds studied for their potential applications in materials science and medicinal chemistry. While the exact compound is not directly discussed in the provided papers, related bromophenyl compounds have been synthesized and analyzed for their properties and potential uses.

Synthesis Analysis

The synthesis of bromophenyl compounds often involves the reaction of brominated aromatic precursors with other organic molecules. For instance, a compound with a bromophenyl moiety was synthesized by reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in the presence of sodium hydroxide in ethanol . Similarly, other bromophenyl compounds could be synthesized through various organic reactions, such as halogenation, coupling reactions, or substitutions, depending on the desired functional groups and the structure of the final product.

Molecular Structure Analysis

The molecular structure of bromophenyl compounds is typically characterized using spectroscopic methods and computational chemistry. For example, the molecular structure and spectroscopic data of a related compound were calculated using density functional theory (B3LYP) with a 6-311++G(d,p) basis set, and the vibrational frequencies were compared with experimental data, showing good agreement . X-ray diffraction has also been used to determine the crystal structures of related compounds, providing detailed insights into their geometry and conformation .

Chemical Reactions Analysis

Bromophenyl compounds can participate in various chemical reactions due to the presence of the reactive bromine atom. This atom can be substituted by other groups, enabling the synthesis of a wide range of derivatives. For example, the tetrahydropyranyl ether of a brominated compound was used as a synthon for the formation of both anionic and cationic species, depending on the reaction conditions . These reactions are crucial for the synthesis of more complex molecules with potential biological or material applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds are influenced by their molecular structure. The presence of the bromine atom contributes to the overall polarity and reactivity of the molecule. Spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-visible spectrometry are employed to investigate these properties . Additionally, the antimicrobial and antiradical activities of some bromophenyl derivatives have been evaluated, indicating their potential as biologically active compounds .

Scientific Research Applications

Synthesis and Biological Examination

  • 3-(4-Bromophenyl)propan-1-ol has been used in the synthesis of potential intravenous anesthetics, including a series of 1-alkyl-3-aroyl-4-arylpiperidin-4-ols and their derivatives. These compounds have undergone biological examination for their potential application in anesthesia (Stenlake, Patrick, & Sneader, 1989).

Reaction with Aryl α-Bromoacetophenones

  • It reacts with aryl α-bromoacetophenones to form ammonium bromides. This reaction is contrary to previous reports suggesting the formation of a seven-membered ring hemiketal, indicating different chemical behaviors under various conditions (Garcia, Fronczek, & Gandour, 1992).

Antimicrobial and Antiradical Activity

  • Homologous series of derivatives, including 3-(4-Bromophenyl)propan-1-ol, have been synthesized and tested for antimicrobial and antioxidant activities. These studies are crucial in developing new biologically active compounds for medical applications (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).

Application in Synthesis of Antimicrobial Agents

  • The compound has been used in synthesizing substituted phenyl azetidines, which have potential antimicrobial applications. This indicates its role in developing new antimicrobial agents (Doraswamy & Ramana, 2013).

Role in Synthesizing Beta-Adrenoceptor Blocking Agents

Application in Synthesis of Chromans

  • 3-(4-Bromophenyl)propan-1-ol can be used in synthesizing chromans, a class of compounds with various applications including pharmaceuticals (Houghton, Voyle, & Price, 1980).

Scientific Research Applications of 3-(4-Bromophenyl)propan-1-ol

Synthesis and Biological Examination

  • 3-(4-Bromophenyl)propan-1-ol has been utilized in the synthesis of potential intravenous anesthetics. This includes a series of 1-alkyl-3-aroyl-4-arylpiperidin-4-ols, highlighting its significance in medicinal chemistry (Stenlake, Patrick, & Sneader, 1989).

Chemical Reactions

  • This compound reacts with aryl α-bromoacetophenones to form various derivatives, expanding its application in organic synthesis (Garcia, Fronczek, & Gandour, 1992).

Antimicrobial and Antiradical Activity

  • It has been used in synthesizing compounds that exhibit antimicrobial and antioxidant activities, providing avenues for the development of new therapeutic agents (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).

Development of Antimicrobial Agents

  • The synthesis of substituted phenyl azetidines, potentially serving as antimicrobial agents, involves this compound, indicating its role in pharmaceutical research (Doraswamy & Ramana, 2013).

In Cardioselective Medication

Synthesis of Chromans

  • Its usage in synthesizing chromans, compounds with various applications including drug development, showcases its versatility in organic chemistry (Houghton, Voyle, & Price, 1980).

Safety And Hazards

The safety information for “3-(4-Bromophenyl)propan-1-ol” includes the following hazard statements: H315, H319, H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-(4-bromophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODKXGCVVOOEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441746
Record name 3-(4-bromophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)propan-1-ol

CAS RN

25574-11-2
Record name 3-(4-bromophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Bromophenyl)-1-propanol
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Synthesis routes and methods I

Procedure details

Sodium borohydride (119.12 g) and THF (5 L) were charged into reactor 1 and temperature adjusted to −20° C. 3-(bromophenyl)propionic acid (1 kg) was charged into reactor 2 with THF (3 L) and stirred at 25° C. until all the solids dissolved. This solution in reactor 2 was transferred to reactor 1 maintaining reactor 1 contents at <0° C. BF3.Et2O (991.4 g) was slowly added into reactor 1 maintaining reactor 1 contents at −20 to −10° C. After addition, the mixture was stirred at −20 to −10° C. for 1 h. The reaction is analysed for completion (3-(bromophenyl)propionic acid <2.5%). Water (2 L) was slowly added into reactor 1 to quench the reaction. (gas evolution). MTBE (5 L) was charged into reactor 1 and phases separation was carried out. The upper layer was collected and lower layer was washed with MTBE (5 L). The upper layer was collected and combined with the layer from the previous step. Adjusted pH value of the organic layer to 8-9 by adding 1N NaOH solution. The organic layer was washed with saturated NaCl solution (2 L) and the upper layer was collected. The organic layer was evaporated down to a colourless oil.
Quantity
119.12 g
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reactant
Reaction Step One
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5 L
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reactant
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1 kg
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3 L
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991.4 g
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5 L
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2 L
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Synthesis routes and methods II

Procedure details

To a solution of 3-(4-bromophenyl)-propionic acid (9.16 g, 40 mmol) in THF (150 mL) at 0° C. was added LiAlH4 (1.4 g, 36 mmol) in portionwise. When the addition was completed, the reaction mixture was heated and stirred under reflux for additional 5 hours. The reaction mixture was cooled to 0° C. and 2 N—HCl (50 mL) added dropwise. The reaction mixture was extracted with EtOAc and washed with water (×3). The combined organic extract was dried over anhydrous MgSO4, filtered and concentrated in vacuo, which afforded the subtitle compound (i) as an oil (8 g).
Quantity
9.16 g
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reactant
Reaction Step One
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1.4 g
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reactant
Reaction Step One
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Quantity
150 mL
Type
solvent
Reaction Step One
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Quantity
50 mL
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a THF solution (0.5 M) of methyl (2E)-3-(4-bromophenyl)acrylate (1 eq.) was added, at 0° C., lithium aluminum hydride (1.0 M THF solution, 1 eq.) dropwise over a period of for 3 h. The reaction mixture was then warmed slowly to RT over 1 h. At 0° C., the reaction was carefully quenched with freshly-deoxygenated H2O. The organic layer was separated and washed with cold 10% aq. HCl. The aqueous washes were combined and back-extracted with ether. The organic extracts were then washed further with sat. aq. NaHCO3 and brine, dried over MgSO4, filtered and the filtrate concentrated in vacuo to reveal a yellow oil. Purification by way of full vacuum distillation afforded the title compound as a colorless oil.
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

3-(4-bromophenyl)propionic acid (Aldrich) (12.25 g, 53.48 mmol) was dissolved in tetrahydrofuran (100 mL) and the solution was slowly added to lithium aluminum hydride (1.22 g, 32.09 mmol) in tetrahydrofuran (100 mL). The reaction was stirred for 3 h, then 150 mL 1 N aqueous sodium hydrogen carbonate was added, the mixture was extracted with ethyl acetate (3×150 mL) and the organic phases were dried over magnesium sulphate and concentrated in vacuo. The crude product was used without purification.
Quantity
12.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)propan-1-ol
Reactant of Route 2
3-(4-Bromophenyl)propan-1-ol
Reactant of Route 3
3-(4-Bromophenyl)propan-1-ol
Reactant of Route 4
3-(4-Bromophenyl)propan-1-ol
Reactant of Route 5
3-(4-Bromophenyl)propan-1-ol
Reactant of Route 6
3-(4-Bromophenyl)propan-1-ol

Citations

For This Compound
23
Citations
I Shahid, CH Patel, S Dhanani, CP Owen… - The Journal of Steroid …, 2008 - Elsevier
We report the synthesis, biochemical evaluation and rationalisation of the inhibitory activity of a number of azole-based compounds as inhibitors of the two components of the …
Number of citations: 10 www.sciencedirect.com
K Ogawa, R Masuda, K Mishiro, M Wang… - Bioorganic & medicinal …, 2019 - Elsevier
Sigma-1 receptor imaging probes for determining the expression levels are desirable for diagnoses of various diseases and companion diagnoses of therapeutic agents targeting the …
Number of citations: 5 www.sciencedirect.com
YC Chao, YH Liao, HL Hsu, BH Jiang… - ACS Applied Energy …, 2018 - ACS Publications
In this study, we developed a star-shaped diketopyrrolopyrrole (DPP)-based additive as an efficient morphology fixing agent for organic photovoltaics (OPVs). This conjugated small …
Number of citations: 14 pubs.acs.org
A Córdova - Chemistry–A European Journal, 2004 - Wiley Online Library
The first proline‐catalyzed direct catalytic asymmetric one‐pot, three‐component cross‐Mannich reaction has been developed. The highly chemoselective reactions between two …
SMAH Siddiki, AS Touchy, MAR Jamil, T Toyao… - ACS …, 2018 - ACS Publications
A versatile, selective, and recyclable heterogeneous catalytic method for the methylation of C–H bonds in alcohols, ketones, and indoles with methanol under oxidant-free conditions …
Number of citations: 82 pubs.acs.org
KM Engle - 2018 - scholar.archive.org
The hydroarylation of alkenes is an attractive approach to construct carbon–carbon (C–C) bonds from abundant and structurally diverse starting materials. Herein we report a …
Number of citations: 0 scholar.archive.org
J Pan, C Wu, R Tan, Y Liao, G Zhao, W Li, Y Peng, W Li… - Phytomedicine, 2023 - Elsevier
Background Cortex Dictamni (CD) has been associated with an increased risk of liver injury, which may be attributable to the metabolic activation of its furan-containing components (…
Number of citations: 1 www.sciencedirect.com
N Ru - Distribution Agreement - search.proquest.com
Using conditions adapted from the Du Bois laboratory25, a preliminary assessment of the reactivity of Ru (II)-pybox complexes was carried out using 8 as a model complex in a variety of …
Number of citations: 2 search.proquest.com
F Roussel, M Takhi, RR Schmidt - The Journal of organic …, 2001 - ACS Publications
The solid-phase synthesis of branched lacto-N-neohexaose derivative 1 occurring in human milk is described. The new building block of lactose 3 bearing the orthogonal temporary …
Number of citations: 68 pubs.acs.org
C Leonardi, A Brandolese, L Preti… - Advanced Synthesis …, 2021 - Wiley Online Library
A strategy for the immobilization of chiral 2,3‐bisaminocyclopropenium salt (pre‐catalyst) onto polystyrene and silica supports is presented together with a suitable procedure for the …
Number of citations: 6 onlinelibrary.wiley.com

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